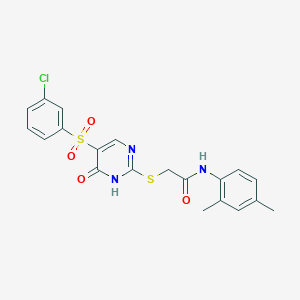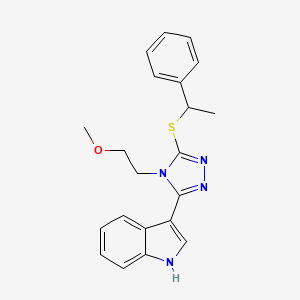
4-phenyl-N-(2-(pyrimidin-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenyl-N-(2-(pyrimidin-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide, also known as PEPHAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Synthesis and Biological Evaluation A study by Rahmouni et al. (2016) elaborated on the synthesis of novel pyrazolopyrimidines derivatives, assessing their anticancer and anti-5-lipoxygenase activities. This research highlights the chemical versatility and potential therapeutic applications of pyrazolopyrimidines, a class of compounds related to "4-phenyl-N-(2-(pyrimidin-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide" (Rahmouni et al., 2016).
Catalytic Methods for Synthesis Heravi et al. (2007) discussed a catalytic method to synthesize 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones, showcasing the efficiency of heteropolyacids in facilitating high-yield reactions. This study provides insights into the synthetic strategies that could potentially be applied to the production of "4-phenyl-N-(2-(pyrimidin-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide" and its analogs (Heravi et al., 2007).
Antimicrobial Activity Ghashang et al. (2013) described a solvent-free condensation method for synthesizing a series of chromeno[2,3-d]pyrimidinone derivatives, highlighting their antimicrobial activity. This research underscores the potential of pyrimidinone derivatives in developing new antimicrobial agents, which could include compounds similar to "4-phenyl-N-(2-(pyrimidin-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide" (Ghashang et al., 2013).
Anti-Inflammatory and Antimicrobial Activity of Pyrimidine Derivatives A study by Dongarwar et al. (2011) focused on the synthesis of pyrimidine-5-carboxylate derivatives, evaluating their anti-inflammatory and antimicrobial activities. This research demonstrates the potential health benefits of pyrimidine derivatives, possibly including "4-phenyl-N-(2-(pyrimidin-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide," in treating inflammation and microbial infections (Dongarwar et al., 2011).
作用機序
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets of “4-phenyl-N-(2-(pyrimidin-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide” or “4-phenyl-N-[2-(pyrimidin-5-yl)ethyl]oxane-4-carboxamide” would depend on the exact structure and functional groups present in the compound.
Mode of Action
Once the compound binds to its target, it could potentially alter the function of the target, leading to changes in cellular processes . The exact changes would depend on the nature of the target and how the compound interacts with it.
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its targets . This could lead to downstream effects such as changes in cell signaling, gene expression, or metabolic processes.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and molecular size could influence how the compound is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways it affects. This could range from changes in cell growth and proliferation to alterations in cell death and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
特性
IUPAC Name |
4-phenyl-N-(2-pyrimidin-5-ylethyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-17(21-9-6-15-12-19-14-20-13-15)18(7-10-23-11-8-18)16-4-2-1-3-5-16/h1-5,12-14H,6-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOSONMSRRVRPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCC3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

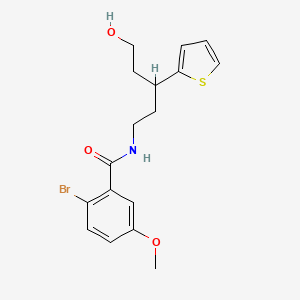


![N-[3-(4-Methyl-1,3-thiazol-5-yl)propyl]but-2-ynamide](/img/structure/B2599973.png)
![4-(2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2599975.png)
![Ethyl 2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2599977.png)
![Methyl 2-[1-(methylamino)cyclopropyl]acetate;hydrochloride](/img/structure/B2599979.png)
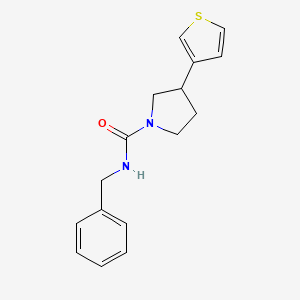
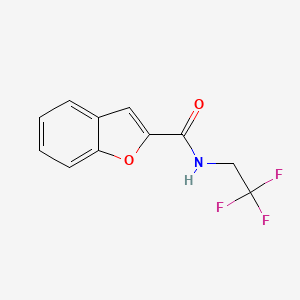
![Tert-butyl 3-oxo-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2599983.png)
